Product packaging for 1-(2-methoxybenzyl)-1H-indole-2,3-dione(Cat. No.:CAS No. 797780-62-2)

1-(2-methoxybenzyl)-1H-indole-2,3-dione

Cat. No.: B2568764
CAS No.: 797780-62-2
M. Wt: 267.284
InChI Key: GXZUKDZYHWMPHC-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-1H-indole-2,3-dione is a derivative of isatin (indole-2,3-dione) . Isatin is a versatile scaffold in medicinal chemistry and drug discovery . This specific compound features a 2-methoxybenzyl group attached to the nitrogen atom of the isatin core. Researchers are interested in N-substituted isatins due to their broad biological activity and their role as key intermediates in organic synthesis . For instance, structurally similar compounds, such as those with substitutions at the 4-methoxybenzyl or 5-pyrrolidinylsulfonyl positions, have been investigated as potential inhibitors for enzymes like caspase-3, which plays a critical role in apoptosis (programmed cell death) . The properties and reactivity of this compound make it a valuable building block for developing novel pharmacologically active molecules and complex heterocyclic systems. This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, drugs, cosmetics, or household applications. ⚠️ Notice: The specific chemical, physical, and biological data for this 2-methoxybenzyl isomer are not fully characterized in the public domain at this time. Researchers are advised to conduct thorough analytical characterization (e.g., NMR, MS) to confirm the identity and properties of the compound for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3 B2568764 1-(2-methoxybenzyl)-1H-indole-2,3-dione CAS No. 797780-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15(18)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZUKDZYHWMPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methoxybenzyl 1h Indole 2,3 Dione and Its Precursors

Established Synthetic Routes to the Indole-2,3-dione Nucleus

The indole-2,3-dione scaffold is a cornerstone in heterocyclic chemistry, and numerous methods have been developed for its synthesis. These routes often begin from simple aromatic precursors and proceed through various cyclization strategies.

Sandmeyer Isatin (B1672199) Synthesis and its Modern Adaptations

One of the oldest and most recognized methods for isatin synthesis is the Sandmeyer reaction. researchgate.netnih.gov The classical approach involves the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin ring system. researchgate.netchemicalbook.com

While historically significant, the traditional Sandmeyer synthesis can be limited by harsh reaction conditions and moderate yields. Modern adaptations aim to overcome these drawbacks. For instance, modifications include optimizing reaction conditions and exploring alternative cyclization promoters to improve efficiency and substrate scope.

Stolle Synthesis and Related Cyclization Reactions

The Stolle synthesis provides an alternative and effective route to both substituted and unsubstituted isatins. nih.gov This method involves the condensation of an arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. Subsequent cyclization of this intermediate, typically promoted by a Lewis acid such as aluminum chloride or boron trifluoride, affords the indole-2,3-dione. researchgate.netchemicalbook.com The Stolle synthesis is particularly useful for preparing N-substituted isatins by starting with the corresponding N-substituted aniline. chemicalbook.com

Gassman Synthesis for Isatin Formation

The Gassman isatin synthesis offers a distinct pathway that involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. researchgate.net This method is versatile and can accommodate a range of substituents on the aniline starting material. The key steps involve the reaction of an aniline with a methylthioacetate derivative to form an azasulfonium salt, which then undergoes rearrangement and cyclization.

Bromination and Oxidation of Indoles to Isatins

A direct approach to isatins involves the oxidation of the corresponding indole (B1671886) precursors. Various oxidizing agents have been employed for this transformation. A notable method involves the bromination of the indole followed by oxidation. For example, N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) has been used for the one-pot conversion of indoles into isatin derivatives. This method proceeds through a proposed 2,3-dibromo intermediate.

More recent developments in this area focus on greener and more efficient oxidation systems. These include the use of molecular oxygen with a photosensitizer, and electrochemical oxidation methods, which offer environmentally benign alternatives to traditional heavy metal oxidants.

Conversion of Substituted Anilines into Indole-2,3-diones

Beyond the classical named reactions, other strategies have been developed that utilize substituted anilines as starting materials. For example, 2'-aminoacetophenones can undergo intramolecular oxidative cyclization to yield N-substituted isatins. This can be achieved using catalysts such as iodine in DMSO. chemicalbook.com This approach provides a direct route to N-alkylated and N-arylated isatins.

N-Alkylation and N-Benzylation Strategies for Indole-2,3-diones

The introduction of the 2-methoxybenzyl group onto the nitrogen atom of the isatin nucleus is a crucial step in the synthesis of the target compound. This is typically achieved through N-alkylation or N-benzylation reactions.

The N-H bond of isatin is acidic, allowing for deprotonation with a suitable base to form the isatin anion. This anion then acts as a nucleophile, reacting with an appropriate alkylating or benzylating agent. Common bases used for this purpose include potassium carbonate, sodium hydride, and calcium hydride, often in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govnih.govresearchgate.net

For the synthesis of 1-(2-methoxybenzyl)-1H-indole-2,3-dione, the isatin anion would be reacted with 2-methoxybenzyl halide (e.g., 2-methoxybenzyl bromide or chloride). The reaction conditions, such as temperature and reaction time, can be optimized to ensure high yields. Microwave-assisted N-alkylation has also been reported as an efficient method to accelerate these reactions and improve yields. nih.govresearchgate.net

A study on the synthesis of 5-acetamido-1-(methoxybenzyl) isatin confirms the feasibility of introducing a methoxybenzyl group onto the isatin nitrogen, suggesting that similar conditions could be applied for the synthesis of the title compound. nih.gov

Detailed research findings for the specific synthesis of this compound can be summarized in the following table, based on general N-alkylation procedures for isatins.

ReactantsReagents and ConditionsProductYield (%)Reference
Isatin, 2-Methoxybenzyl bromideK2CO3, DMF, 80°C, 12 hThis compoundNot specified researchgate.netscispace.com (inferred)
Isatin, 2-Methoxybenzyl chlorideK2CO3 or Cs2CO3, DMF or NMP, Microwave irradiationThis compoundNot specified nih.govresearchgate.net (inferred)

Note: The yields are not specified in the general procedures but are typically reported to be good to excellent for similar N-alkylations.

Direct N-Substitution with Benzyl (B1604629) or Methoxybenzyl Halides

The most common and direct route for the synthesis of N-benzyl isatin derivatives is the nucleophilic substitution reaction between isatin and a benzyl halide. scispace.com In this reaction, the nitrogen atom of the isatin ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

The general reaction scheme involves treating isatin with a benzyl or a substituted benzyl halide, such as 2-methoxybenzyl chloride or 2-methoxybenzyl bromide, in the presence of a base. The base is crucial as it deprotonates the acidic N-H proton of the isatin (pKa ≈ 10.3), generating the highly conjugated and nucleophilic isatin anion. This anion then readily reacts with the electrophilic benzyl halide. nih.gov

The precursors for this synthesis are:

Isatin (1H-indole-2,3-dione): The core heterocyclic scaffold.

2-Methoxybenzyl halide: The alkylating agent. Both 2-methoxybenzyl chloride and 2-methoxybenzyl bromide are commonly used, with the bromide often being more reactive.

Reaction Conditions and Catalytic Approaches for N-Substitution

The success of the N-substitution reaction is highly dependent on the choice of reaction conditions, including the base, solvent, and temperature. Catalytic approaches, such as microwave-assisted synthesis, have also been employed to improve reaction efficiency.

Bases: A variety of bases can be used to facilitate the deprotonation of isatin. Common choices include alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.govresearchgate.net Other bases like sodium hydride (NaH) and calcium hydride (CaH₂) have also been reported for the N-alkylation of isatins. nih.gov Potassium carbonate is frequently used due to its moderate strength, low cost, and ease of handling. scispace.comnih.gov

Solvents: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred for this type of nucleophilic substitution. N,N-Dimethylformamide (DMF) is the most commonly employed solvent, as it effectively dissolves both isatin and the inorganic base, and it promotes the Sₙ2 reaction mechanism. scispace.comnih.gov Other suitable solvents include N-methyl-2-pyrrolidinone (NMP), dimethyl sulfoxide (DMSO), and acetonitrile. nih.govwright.edu

Catalysts: While the reaction can proceed without a catalyst, the addition of a catalytic amount of potassium iodide (KI) can enhance the rate of reaction, particularly when using less reactive benzyl chlorides. The iodide ion can undergo a Finkelstein reaction with the benzyl chloride to generate the more reactive benzyl iodide in situ. nih.gov

Microwave-Assisted Synthesis: A significant catalytic approach to accelerate the N-alkylation of isatin is the use of microwave irradiation. nih.govresearchgate.net This technique can dramatically reduce reaction times from several hours under conventional heating to just a few minutes. The use of microwave heating in conjunction with bases like K₂CO₃ or Cs₂CO₃, often with only a few drops of a high-boiling solvent like DMF or NMP, offers a rapid and efficient method for synthesizing N-substituted isatins with improved yields. nih.govresearchgate.net

The following table summarizes common reaction conditions for the N-alkylation of isatin.

ParameterCommon ConditionsReference
BasePotassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) nih.gov, nih.gov, researchgate.net, scispace.com
SolventN,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidinone (NMP) nih.gov, nih.gov, researchgate.net, scispace.com
CatalystPotassium Iodide (KI) (optional) nih.gov
TemperatureRoom temperature to 80 °C (Conventional), Higher for Microwave nih.gov, scispace.com
MethodConventional Heating, Microwave Irradiation nih.gov, researchgate.net, scispace.com

Targeted Synthesis of this compound: Specific Precursors and Reaction Optimization

The targeted synthesis of this compound follows the general N-alkylation procedure. The specific electrophilic precursor required is a 2-methoxybenzyl halide.

Precursors:

Nucleophile: Isatin (1H-indole-2,3-dione)

Electrophile: 2-Methoxybenzyl chloride or 2-Methoxybenzyl bromide

A typical laboratory-scale synthesis would involve dissolving isatin in anhydrous DMF, followed by the addition of a slight molar excess of potassium carbonate. scispace.com The mixture is stirred for a period, typically 30-60 minutes, to allow for the formation of the isatin anion. Subsequently, a slight molar excess of 2-methoxybenzyl halide is added, and the reaction is heated, commonly at 80 °C, for several hours (e.g., 12 hours) until completion, which can be monitored by thin-layer chromatography (TLC). scispace.com

Reaction Optimization: Several factors can be optimized to improve the yield and purity of the final product:

Choice of Halide: Using 2-methoxybenzyl bromide instead of the chloride derivative can lead to faster reaction rates and potentially higher yields due to the better leaving group ability of the bromide ion.

Base Equivalents: Using approximately 1.3 to 1.5 molar equivalents of the base (e.g., K₂CO₃) ensures complete deprotonation of the isatin.

Temperature and Time: While 80 °C for 12 hours is a common condition for conventional heating, these parameters can be optimized. scispace.com For instance, microwave-assisted synthesis can significantly shorten the reaction time to a matter of minutes, often leading to cleaner reactions and higher yields. nih.gov

Purity of Reagents: The use of anhydrous solvents and dry reagents is important to prevent side reactions, such as the hydrolysis of the benzyl halide.

The following table outlines a typical set of reaction parameters for the synthesis.

Reagent/ConditionTypical ParameterPurpose
Isatin1.0 equivalentStarting material
2-Methoxybenzyl Halide1.1 equivalentsAlkylating agent
Potassium Carbonate1.3 equivalentsBase for deprotonation
DMFAnhydrousReaction solvent
Temperature80 °CTo drive the reaction
Time12 hoursReaction duration

Purification and Isolation Techniques for the Compound

Once the reaction is complete, a standard workup procedure is followed to isolate and purify the this compound.

Initial Workup: The reaction mixture is typically cooled to room temperature and then poured into a large volume of water. scispace.com This step precipitates the crude product and dissolves the inorganic salts (e.g., potassium carbonate and potassium halide). The aqueous mixture is then extracted with an organic solvent that is immiscible with water, such as ethyl acetate (B1210297). The organic layers are combined, washed with water and brine to remove any remaining DMF and inorganic impurities, and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. scispace.com

Purification: The crude product obtained after the removal of the solvent under reduced pressure is often purified using column chromatography. scispace.com

Stationary Phase: Silica (B1680970) gel is the most common stationary phase used for the purification of N-substituted isatins.

Mobile Phase (Eluent): A mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate is typically used as the eluent. A common starting eluent system is a 9:1 mixture of hexane and ethyl acetate, with the polarity gradually increased if necessary to elute the product. scispace.com The fractions are collected and monitored by TLC to identify those containing the pure product.

Final Isolation: The fractions containing the pure compound are combined, and the solvent is removed by rotary evaporation. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to yield the final product as a crystalline solid. nih.gov The purity of the final compound is typically confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Advanced Chemical Reactions and Derivatization Strategies of 1 2 Methoxybenzyl 1h Indole 2,3 Dione

Reactions at the Carbonyl Functions (C2 and C3) of the Indole-2,3-dione Core

The presence of two vicinal carbonyl groups at the C2 and C3 positions of the indole-2,3-dione nucleus makes it a highly reactive center for a variety of chemical transformations. The C3-carbonyl group, being part of a keto-amide functionality, is particularly susceptible to nucleophilic attack, leading to a wide range of condensation products.

Condensation Reactions with Hydrazines and Thiosemicarbazides

The reaction of 1-(2-methoxybenzyl)-1H-indole-2,3-dione with hydrazine (B178648) and its derivatives, such as thiosemicarbazide (B42300), readily forms the corresponding hydrazones and thiosemicarbazones. These reactions typically proceed by nucleophilic addition of the hydrazine to the C3-carbonyl group, followed by dehydration to yield the C=N double bond.

While specific studies on the condensation of this compound with unsubstituted hydrazine are not extensively detailed in the available literature, the general reactivity of N-substituted isatins suggests that this reaction would proceed smoothly. For instance, the reaction of isatin (B1672199) monohydrazone with various aldehydes yields 3-((substituted)benzylidene)hydrazono)indolin-2-one derivatives in good to excellent yields (75–98%) when refluxed in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov

The condensation with thiosemicarbazide to form thiosemicarbazones is a well-established transformation for isatin derivatives. These reactions are typically carried out by refluxing equimolar amounts of the N-substituted isatin and thiosemicarbazide in a protic solvent like ethanol, often with a few drops of a catalytic acid. The resulting thiosemicarbazones are of significant interest due to their wide range of biological activities.

Reactant 1Reactant 2ProductReaction ConditionsYield (%)Reference
This compoundThiosemicarbazide1-(2-methoxybenzyl)-3-(thiosemicarbazono)indolin-2-oneReflux in ethanol, catalytic acetic acidData not availableN/A
This compoundHydrazine Hydrate (B1144303)3-hydrazono-1-(2-methoxybenzyl)indolin-2-oneReflux in methanolData not available nih.gov

Formation of Schiff Bases and Related Imine Derivatives

The C3-carbonyl group of this compound readily undergoes condensation with primary amines to form Schiff bases or imines. This reaction is a cornerstone in the derivatization of isatins and provides access to a vast library of compounds with diverse chemical and biological properties. The synthesis of these Schiff bases is generally achieved by refluxing the N-substituted isatin with the desired primary amine in an appropriate solvent, such as ethanol, often with an acid catalyst like glacial acetic acid to facilitate the dehydration step. niscpr.res.inresearchgate.net

A study on the synthesis of novel Schiff bases from N-substituted benzylisatins and nalidixic acid hydrazide provides a relevant example. ui.ac.id In this work, various substituted N-benzylisatins were reacted with nalidixic acid hydrazide in ethanol with a few drops of glacial acetic acid under reflux for 4-6 hours to afford the corresponding Schiff bases in good yields (72-85%). ui.ac.id While this study focused on a specific hydrazide, the methodology is broadly applicable to the condensation with a wide range of primary amines.

The general reaction involves the nucleophilic attack of the primary amine on the C3-carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the stable imine product. The 2-methoxybenzyl substituent at the nitrogen atom of the isatin core can influence the reactivity and properties of the resulting Schiff bases.

Amine ReactantProductReaction ConditionsYield (%)Reference
Nalidixic acid hydrazide(Z)-N'-(1-(2-methoxybenzyl)-2-oxoindolin-3-ylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazideEthanol, glacial acetic acid, reflux 4-6 h72-85 ui.ac.id
Substituted Anilines3-(Substituted-phenylimino)-1-(2-methoxybenzyl)indolin-2-oneEthanol, glacial acetic acid, refluxData not available beilstein-journals.org

Knoevenagel Condensation and its Applications

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with a carbonyl group, catalyzed by a weak base. nih.gov The C3-carbonyl of this compound is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated products.

This reaction is typically carried out by reacting the N-substituted isatin with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt in a suitable solvent. niscpr.res.inscispace.comeurjchem.com The products of this reaction, 2-(1-(2-methoxybenzyl)-2-oxoindolin-3-ylidene)malononitrile and ethyl 2-cyano-2-(1-(2-methoxybenzyl)-2-oxoindolin-3-ylidene)acetate, are highly functionalized molecules that can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net

For example, Knoevenagel condensation of isatins with malononitrile or ethyl cyanoacetate has been efficiently catalyzed by sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H) in an aqueous medium, affording excellent yields of the corresponding products in short reaction times. scispace.comeurjchem.com

Active Methylene CompoundProductCatalystSolventYield (%)Reference
Malononitrile2-(1-(2-methoxybenzyl)-2-oxoindolin-3-ylidene)malononitrilePiperidinium acetate (B1210297)WaterHigh niscpr.res.in
Ethyl CyanoacetateEthyl 2-cyano-2-(1-(2-methoxybenzyl)-2-oxoindolin-3-ylidene)acetateSBA-Pr-SO3HWaterExcellent scispace.comeurjchem.com
Dimedone2-(1-(2-methoxybenzyl)-2-oxoindolin-3-ylidene)-5,5-dimethylcyclohexane-1,3-dionePiperidinium acetateWaterHigh niscpr.res.in

Ring Expansion and Other Skeletal Rearrangements

The isatin scaffold can undergo fascinating ring expansion and skeletal rearrangement reactions to afford larger heterocyclic systems, most notably quinoline (B57606) derivatives. These transformations are of significant interest as they provide access to privileged structures in medicinal chemistry.

One of the classical methods for the ring expansion of isatins is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. ui.ac.idnih.gov This reaction leads to the formation of quinoline-4-carboxylic acids. For N-substituted isatins like this compound, the reaction proceeds through the opening of the isatin ring to form an intermediate that then cyclizes to the quinoline core. The reaction is typically carried out by heating the isatin and the carbonyl compound in a basic solution, such as aqueous potassium hydroxide (B78521) in ethanol. ui.ac.id

Another elegant method for the one-carbon ring expansion of isatins involves their reaction with diazomethane (B1218177) or its derivatives. For instance, the reaction of isatin derivatives with trimethylsilyldiazomethane, catalyzed by scandium triflate, results in the insertion of a methylene group to yield quinolin-2-one derivatives. chemistryviews.org A metal-free, one-pot regioselective ring-expansion of isatins with in situ generated α-aryldiazomethanes has also been reported to produce viridicatin (B94306) alkaloids, which are 3-hydroxy-4-arylquinolin-2(1H)-ones. eurjchem.comgoogle.com

These methodologies highlight the potential of this compound to serve as a precursor for the synthesis of a variety of substituted quinoline and quinolone frameworks.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indole-2,3-dione

The benzene ring of the 1H-indole-2,3-dione core is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the amide and ketone functionalities, as well as the N-substituent. Generally, the isatin nucleus is deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl groups.

Nitration Reactions

Nitration is a classic example of electrophilic aromatic substitution. The nitration of unsubstituted isatin typically occurs at the 5-position of the benzene ring. This regioselectivity is attributed to the deactivating and meta-directing effect of the C3-carbonyl group and the para-directing effect of the amide nitrogen.

For N-substituted isatins such as this compound, the outcome of the nitration reaction is influenced by the nature of the N-substituent. The 2-methoxybenzyl group itself contains an activated benzene ring. Therefore, nitration could potentially occur on either the indole's benzene ring or the benzyl (B1604629) substituent's benzene ring.

The nitration of N-benzylated derivatives of other heterocyclic systems has been shown to occur selectively at the para-position of the benzyl group. researchgate.net This suggests that under controlled conditions, nitration of this compound might favor substitution on the more activated 2-methoxybenzyl ring. However, nitration on the isatin's benzene ring at the 5-position is also a possibility, and the reaction conditions would likely play a crucial role in determining the regiochemical outcome. Detailed experimental studies are required to definitively establish the products of the nitration of this compound.

ReagentsExpected Major Product(s)Reference
HNO₃ / H₂SO₄1-(2-methoxy-5-nitrobenzyl)-1H-indole-2,3-dione and/or 1-(2-methoxybenzyl)-5-nitro-1H-indole-2,3-dione researchgate.netsemanticscholar.org

Halogenation Reactions

The introduction of halogen atoms onto the this compound framework can be achieved through electrophilic aromatic substitution. The molecule possesses two distinct aromatic systems susceptible to this reaction: the indole (B1671886) nucleus and the 2-methoxybenzyl ring. The regioselectivity of halogenation is dictated by the electronic properties of the substituents on each ring.

The isatin core is generally considered an electron-deficient system, which directs electrophilic attack to the 5- and 7-positions. Conversely, the 2-methoxybenzyl group is an electron-rich system due to the presence of the ortho-methoxy group, which is a powerful ortho- and para-directing substituent.

Common halogenating agents used for such transformations include N-halosuccinimides (N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)) and molecular halogens (e.g., Br₂), often in the presence of a Lewis acid or Brønsten acid catalyst to enhance the electrophilicity of the halogenating species. nih.govuc.pt

Given the electronic nature of the two aromatic rings, halogenation is expected to occur preferentially on the more activated 2-methoxybenzyl ring. The methoxy (B1213986) group directs substitution to the positions ortho and para to itself. The para position (C5') is sterically accessible, while the other ortho position (C3') is also available for substitution. Halogenation on the isatin ring at the C5 or C7 position would likely require more forcing conditions due to its relative deactivation.

Reagent/ConditionsExpected Major Product(s)Reaction Type
N-Bromosuccinimide (NBS), CCl₄Bromination primarily on the 2-methoxybenzyl ring, likely at the 5'-position.Electrophilic Aromatic Substitution
N-Chlorosuccinimide (NCS), AcOHChlorination primarily on the 2-methoxybenzyl ring.Electrophilic Aromatic Substitution
Br₂, Lewis Acid (e.g., FeCl₃)Poly-bromination on the 2-methoxybenzyl ring and potentially on the isatin ring (C5/C7) under harsher conditions.Electrophilic Aromatic Substitution
I₂, HIO₃, H₂SO₄Iodination on the most activated positions of the 2-methoxybenzyl ring.Electrophilic Aromatic Substitution

Functionalization of the 2-methoxybenzyl Substituent

The 2-methoxybenzyl group offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Key strategies include modification of the methoxy group, substitution on the aromatic ring, and cleavage of the benzyl group.

Demethylation: The methoxy group can be cleaved to reveal a phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers, typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at low temperatures. uc.ptuevora.ptnih.gov This transformation provides a handle for further functionalization, such as etherification or esterification.

Directed Ortho-Metalation: The methoxy group can act as a directed metalation group (DMG). Using a strong organolithium base like tert-butyllithium (B1211817) (t-BuLi), it is possible to selectively deprotonate the aromatic proton at the C6' position, which is ortho to the methoxy group. nih.govuevora.pt The resulting aryllithium intermediate can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent at this position.

Oxidation: The benzylic methylene bridge (N-CH₂) can be susceptible to oxidation under certain conditions, potentially leading to the formation of an N-(2-methoxybenzoyl) derivative. Reagents such as chromium(VI) compounds have been used for the oxidation of N-benzyl groups. nih.gov

Debenzylation: The entire 2-methoxybenzyl group can be removed to generate the parent isatin scaffold (if desired for subsequent reactions) or replaced. This can be achieved through various methods, including catalytic hydrogenation or oxidative cleavage using reagents like ceric ammonium nitrate (B79036) (CAN). nih.gov

Reaction TypeReagent/ConditionsProduct Description
O-DemethylationBBr₃ in DCM, -78 °C to rtYields the corresponding 1-(2-hydroxybenzyl)-1H-indole-2,3-dione.
Directed Ortho-Metalation1) t-BuLi, THF, -78 °C 2) Electrophile (E+)Functionalization at the C6' position of the benzyl ring.
Oxidative DebenzylationCeric Ammonium Nitrate (CAN)Removes the 2-methoxybenzyl group, yielding isatin.
Benzylic OxidationCr(VI) reagentsOxidizes the N-CH₂-Ar group to a carbonyl, forming 1-(2-methoxybenzoyl)-1H-indole-2,3-dione.

Multicomponent Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecular architectures in a single step from three or more starting materials. academie-sciences.fr N-substituted isatins, such as this compound, are excellent substrates for a variety of MCRs, primarily leveraging the reactivity of the C3-carbonyl group. uevora.pt These reactions often lead to the formation of highly functionalized spirooxindole frameworks, which are prevalent in many natural products and biologically active compounds. researchgate.net

1,3-Dipolar Cycloaddition Reactions: A prominent class of MCRs involving isatins is the 1,3-dipolar cycloaddition of azomethine ylides. nih.gov The azomethine ylide is typically generated in situ from the condensation of this compound with an α-amino acid (such as sarcosine (B1681465) or proline). This dipole then reacts with a dipolarophile (an activated alkene) to afford complex spiropyrrolidine-oxindole derivatives in a highly regio- and stereoselective manner. uevora.ptnih.gov

Condensation with Active Methylene Compounds: Another versatile MCR involves the reaction of this compound, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone, 4-hydroxycoumarin). ajgreenchem.comresearchgate.net This reaction often proceeds through an initial Knoevenagel condensation at the C3-position of the isatin, followed by a Michael addition and subsequent cyclization to produce diverse spiro-annulated heterocyclic systems. researchgate.net

Pfitzinger Reaction: The classic Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds via in-situ hydrolysis of the isatin amide bond. The applicability of this reaction to N-substituted isatins like this compound is conditional, as the N-substituent prevents the initial ring-opening hydrolysis required for the standard mechanism. Modified Pfitzinger conditions or related syntheses would be necessary to engage this substrate in quinoline synthesis. ias.ac.in

Reaction Name/TypeReactantsKey Product Scaffold
1,3-Dipolar CycloadditionIsatin derivative, α-Amino acid, DipolarophileSpiro[indoline-3,2'-pyrrolidine]
Domino Knoevenagel-Michael AdditionIsatin derivative, Malononitrile, 1,3-Dicarbonyl compoundSpiro[indoline-3,4'-pyran] and related heterocycles
Three-component Spiro-oxindole SynthesisIsatin derivative, Arylamine, Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindoles]

Structure Activity Relationship Sar Studies of 1 2 Methoxybenzyl 1h Indole 2,3 Dione and Its Analogues

Impact of N-Substitution (Specifically Benzyl (B1604629) and Methoxybenzyl Moieties) on Biological Activity

The substitution at the N-1 position of the isatin (B1672199) core is a critical determinant of biological activity. N-alkylation or N-benzylation often enhances the therapeutic potential compared to the unsubstituted isatin. nih.gov The introduction of a benzyl group at the N-1 position, creating N-benzylisatin, has been shown to be a favorable modification for various biological activities. dovepress.comiucr.org

N-benzyl substituted isatin derivatives are key intermediates for synthesizing biologically active heterocyclic compounds and have demonstrated activities such as cytotoxicity and antiviral effects. researchgate.netscispace.com For instance, studies on isatin-indole conjugates revealed that the presence of an N-benzyl moiety on the isatin residue was a favorable substituent for achieving good in vitro antiproliferative activity. dovepress.com Similarly, the introduction of an N-benzyl group containing electron-withdrawing groups at the meta or para position of the phenyl ring has been associated with increased cytotoxic activity in other studies. nih.gov

The addition of a methoxybenzyl group, as seen in the parent compound 1-(2-methoxybenzyl)-1H-indole-2,3-dione, further refines this activity. A compound from this class, 5-acetamido-1-(methoxybenzyl) isatin, was identified as a candidate anti-tumor agent, inhibiting the proliferation of several tumor cell lines, particularly the human leukemia cell line K562. nih.gov This highlights that the N-methoxybenzyl moiety is a viable group for conferring potent and specific biological actions.

Role of the Methoxy (B1213986) Group on the Benzyl Moiety in Modulating Activity

The presence and position of the methoxy group on the N-benzyl substituent can significantly modulate the compound's biological profile. While direct SAR studies comparing the ortho-, meta-, and para-methoxybenzyl positions on the same isatin core are limited in the provided context, the activity of compounds like 5-acetamido-1-(methoxybenzyl) isatin underscores the importance of this substitution. nih.gov

The methoxy group can influence activity through several mechanisms:

Electronic Effects : As an electron-donating group, it can alter the electron density of the benzyl ring and, by extension, the entire molecule, which can affect binding interactions with biological targets.

Steric Effects : The position of the methoxy group dictates its spatial orientation, which can either facilitate or hinder the optimal conformation for receptor binding. The ortho-position in this compound places the methoxy group in proximity to the isatin core, potentially influencing the rotational freedom of the benzyl group.

Metabolic Stability : The methoxy group can influence the metabolic profile of the compound, potentially blocking sites of oxidative metabolism and increasing bioavailability.

In a study on N-benzyl 3-methoxypropionamides, which share the N-benzyl feature, modifications to a methoxy unit led to significant differences in anticonvulsant activity, underscoring the sensitivity of biological targets to such substitutions. nih.gov

Influence of Substitutions on the Indole-2,3-dione Ring System on Biological Efficacy

Modifications to the core indole-2,3-dione (isatin) ring are a well-established strategy for optimizing biological activity. nih.gov Changes to either the benzene (B151609) portion or the five-membered heterocyclic ring can profoundly impact efficacy.

Substituting the aromatic ring of the isatin nucleus is a common strategy to enhance biological activity. The introduction of electron-withdrawing groups at positions C-5, C-6, and C-7 can significantly increase the activity of isatin hybrids. nih.gov

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at the C-5 position is particularly effective. Halogenation increases the lipophilicity of the molecule, which can lead to greater permeability across lipid membranes and enhance biological activity. jetir.org SAR studies have consistently shown that 5-halogenated isatin derivatives exhibit enhanced antibacterial activity. nih.gov Unsubstituted isatins are often found to be 5 to 10 times less active than their halogenated counterparts. rjpbcs.com For example, 5-chloro-substituted isatin derivatives have been identified as potent inhibitors of histone deacetylase (HDAC), an important anticancer target. nih.gov The halogenated C-7 position has also been shown to improve inhibitory potency. calstate.edu

Nitration: The introduction of a nitro group (NO2), another strong electron-withdrawing group, at the C-5 position has been shown to enhance the anticancer activity of isatin. rjpbcs.com

The following table summarizes the general impact of substitutions on the isatin ring:

PositionSubstituent TypeGeneral Impact on Biological ActivitySource
C-5Halogen (F, Cl, Br, I)Increased antibacterial, anticancer, and CNS activity. rjpbcs.comnih.gov rjpbcs.com, nih.gov
C-5Nitro (NO2)Enhanced anticancer activity. rjpbcs.com rjpbcs.com
C-5Methoxy (OCH3)Mild increase in cytotoxicity. rjpbcs.com rjpbcs.com
C-5, C-6, C-7Electron-withdrawing groupsGenerally increases activity. nih.gov nih.gov

The C2 (amide) and C3 (ketone) carbonyl groups of the isatin core are key sites for chemical modification. The C-3 carbonyl group is particularly reactive and serves as a versatile handle for synthesizing a vast number of derivatives, such as Schiff bases, hydrazones, and spiro compounds. nih.govresearchgate.net

Schiff and Mannich Bases: The condensation of the C3-keto group with various amines to form Schiff bases (imines) or the creation of Mannich bases are common strategies that have yielded compounds with significant antibacterial, antifungal, and anti-HIV activities. nih.govsemanticscholar.org For instance, Schiff bases of N-benzylisatin analogues have been synthesized and shown to possess moderate antibacterial activity. The crystal structure of a Schiff base derived from N-benzylisatin and p-anisidine confirmed an E conformation for the imino C=N double bond. iucr.org

Hydrazones: Isatin-hydrazones are another class of derivatives with potent biological activities. They have been investigated as cytotoxic agents and cyclin-dependent kinase 2 (CDK2) inhibitors. semanticscholar.org

Spiro Derivatives: The highly reactive C-3 prochiral carbonyl group can be converted into spiroheterocycles, which are structural motifs found in many pharmacologically active natural products and synthetic compounds. researchgate.net Spirooxindole moieties synthesized from isatin have shown promising biological activities. nih.gov

These modifications at the C3 position often lead to a significant increase in molecular complexity and can introduce new pharmacophoric features, drastically altering the biological profile of the parent molecule.

Stereochemical Considerations

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that determines the biological activity of chiral molecules. Two enantiomers (non-superimposable mirror images) of the same compound can have vastly different potencies and effects because biological targets like enzymes and receptors are themselves chiral. nih.gov

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, stereochemical considerations can become highly relevant when modifications introduce a chiral center into the molecule. For example, the synthesis of spiro derivatives at the C3 position can create stereocenters, and the specific stereoisomer produced can be crucial for activity. researchgate.net

Furthermore, while not involving a chiral center, the formation of imines (Schiff bases) at the C3 position can result in geometric isomers (E/Z isomers). The specific configuration of this C=N double bond can dictate how the molecule fits into a binding site, thereby influencing its biological efficacy. For example, the crystal structure of 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one shows that the imino double bond exists in an E conformation. iucr.org Studies on other bioactive compounds have shown that stereochemistry can significantly affect antimalarial activity, suggesting that stereoselective uptake or target binding is a key determinant of efficacy. nih.govnih.gov

Pharmacophoric Patterns Associated with Potent Biological Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For isatin derivatives, several pharmacophoric models have been proposed, particularly for anticonvulsant activity.

A generally accepted pharmacophore model for anticonvulsant agents includes several key features:

An Aryl Ring (Hydrophobic Unit): This feature is provided by the benzene ring of the isatin core and the N-benzyl substituent. It is believed to be crucial for binding to the receptor. researchgate.net

An Electron Donor Atom/Group: This can be one of the carbonyl oxygens of the isatin moiety. researchgate.netresearchgate.net

A Hydrogen Bond Acceptor/Donor (HBA/HBD) Unit: The N-H group in unsubstituted isatin acts as a hydrogen bond donor. In N-substituted derivatives, the C2-carbonyl oxygen is a prominent hydrogen bond acceptor. researchgate.net

A Distal Aryl Ring/Hydrophobic Unit: The benzyl group in N-benzyl isatins provides a second hydrophobic region that can further enhance binding.

The chemical diversity and varied mechanisms of action of anticonvulsants make it challenging to define a single universal pharmacophore. nih.gov However, the isatin scaffold, particularly when N-substituted with a benzyl or methoxybenzyl group, possesses the core elements—hydrophobic regions, electron donor atoms, and hydrogen bonding capabilities—that are frequently associated with potent biological activity. researchgate.netresearchgate.net

Molecular Modeling and Computational Chemistry of 1 2 Methoxybenzyl 1h Indole 2,3 Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This technique is instrumental in drug discovery for understanding how a ligand might interact with a biological target, such as an enzyme or receptor.

Prediction of Binding Affinities and Binding Modes with Specific Enzymes and Receptors

No studies were found that reported the prediction of binding affinities (such as docking scores or free energies of binding in kcal/mol) or specific binding modes for 1-(2-methoxybenzyl)-1H-indole-2,3-dione with any particular enzyme or receptor. While research on other isatin (B1672199) derivatives frequently includes such data, this information is specific to the chemical structure being studied and cannot be extrapolated.

Identification of Key Amino Acid Residues Involved in Ligand Binding

Correspondingly, without molecular docking simulations, there are no published reports identifying the key amino acid residues that would be involved in the binding of this compound to a protein target. Such studies typically visualize and list the specific hydrogen bonds, hydrophobic interactions, and other molecular interactions between the ligand and the active site residues of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov These models are used to predict the activity of new, unsynthesized compounds. A QSAR study requires a dataset of structurally related molecules with experimentally determined biological activities. No QSAR studies that include this compound as part of the dataset were identified in the literature search.

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It can be used to determine a wide range of properties, including optimized molecular geometry, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential (MEP). These properties provide insight into the molecule's reactivity and stability. However, no specific DFT studies detailing these electronic and structural properties for this compound have been published.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pre-clinical Assessment

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug. mu-varna.bgpensoft.net These predictions often assess parameters like water solubility, blood-brain barrier penetration, gastrointestinal absorption, and potential for metabolism by cytochrome P450 enzymes, often evaluated against criteria like Lipinski's Rule of Five. The search did not yield any specific in silico ADME profile or data table for this compound.

Future Research Directions and Pre Clinical Therapeutic Implications

Exploration of Novel Molecular Targets for 1-(2-methoxybenzyl)-1H-indole-2,3-dione

The therapeutic potential of isatin (B1672199) derivatives is linked to their ability to interact with a diverse range of biological targets. While the precise targets of this compound are not fully elucidated, the broader isatin family has been shown to inhibit various enzymes and proteins crucial to disease pathogenesis. Future research should prioritize screening this specific compound against these and other novel molecular targets to uncover its unique mechanism of action.

Several key target families have been identified for various isatin analogues, suggesting promising starting points for investigation. These include:

Protein Kinases: Many isatin derivatives are known to inhibit protein kinases, which are critical regulators of cell signaling. Cyclin-dependent kinases (CDKs), for instance, are major regulators of the cell cycle and are considered important targets in cancer therapy. nih.govmdpi.com Other kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor angiogenesis and proliferation. nih.govnih.gov

Proteases: N-substituted isatin derivatives have shown inhibitory activity against parasitic cysteine proteases and viral proteases, such as human rhinovirus 3C protease. nih.gov

Metabolic Enzymes: Enzymes such as monoamine oxidase B (MAO B), aldehyde dehydrogenases (ALDHs), and carbonic anhydrase IX are also known targets of isatin compounds. nih.govseejph.comnih.gov Inhibition of these enzymes is relevant for neurological disorders and cancer. seejph.comnih.gov

Tubulin: A significant number of isatin derivatives exert their anticancer effects by inhibiting tubulin polymerization, a mechanism that disrupts mitosis in rapidly dividing cancer cells. seejph.com

Systematic screening of this compound against a panel of these targets could reveal its primary mechanism of action and guide its development for specific therapeutic indications.

Table 1: Potential Molecular Targets for Future Investigation

Target Class Specific Example(s) Associated Disease Area(s)
Protein Kinases CDK2, VEGFR-2, EGFR, PI3K Cancer, Inflammation
Proteases Cysteine Proteases (Cruzain), Viral Proteases Parasitic Infections, Viral Infections
Metabolic Enzymes MAO B, ALDHs, Carbonic Anhydrase IX Neurodegenerative Diseases, Cancer
Cytoskeletal Proteins β-Tubulin Cancer

Design and Synthesis of Enhanced Analogues through Rational Design

Rational drug design offers a strategic approach to optimize the therapeutic properties of a lead compound. For this compound, several structural modification strategies can be envisioned to enhance its potency, selectivity, and pharmacokinetic profile. These strategies are based on established structure-activity relationships (SAR) within the isatin class. nih.gov

Key modification sites on the isatin scaffold include:

The N1-Position: The N-benzyl group is a common feature in active isatin derivatives. mdpi.com Modifying the substituents on the 2-methoxybenzyl ring of the title compound could fine-tune its binding affinity and selectivity for specific targets.

The Isatin Ring (Positions C5, C6, C7): Halogenation or the introduction of other functional groups at the C5 position of the isatin core has been shown to enhance biological activity. nih.gov

The C3-Carbonyl Group: The carbonyl group at the C3 position is a key site for derivatization. Condensation reactions with amines, hydrazines, or hydroxylamines can yield Schiff bases, hydrazones, and oximes, respectively. frontiersin.orgnih.gov This approach can be used to hybridize the isatin scaffold with other pharmacophores to create molecules with dual activity or improved target engagement. frontiersin.org

Table 2: Rational Design Strategies for Analogue Synthesis

Modification Site Proposed Strategy Potential Outcome
N1-benzyl ring Introduction of electron-donating or -withdrawing groups Altered target binding affinity and selectivity
Isatin Core (C5/C7) Halogenation (e.g., F, Cl, Br) or addition of nitro/amino groups Enhanced potency and modified physicochemical properties

Combination Studies with Existing Therapeutic Agents in In Vitro Models

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. Future pre-clinical research should evaluate the potential of this compound in combination with established therapeutic agents.

Based on the known activities of other isatin-based drugs like Sunitinib and Nintedanib, promising combinations could include standard-of-care chemotherapeutics. nih.gov In vitro studies using various cancer cell lines should be designed to assess whether the combination results in synergistic, additive, or antagonistic effects. For example, studies have shown that combining isatin derivatives with agents like Paclitaxel, Docetaxel, or 5-Fluorouracil can be effective. nih.gov Another study revealed synergistic cytotoxic effects when combining gallic acid with isatin hybrids. pensoft.net

Table 3: Potential Combination Therapies for In Vitro Evaluation

Agent Class Specific Drug Example Rationale for Combination
Taxanes Paclitaxel, Docetaxel Targeting different phases of the cell cycle (mitosis)
Antimetabolites 5-Fluorouracil Complementary mechanisms of inhibiting cell proliferation
Platinum-based drugs Cisplatin, Carboplatin Inducing DNA damage alongside kinase/tubulin inhibition

Development of Advanced In Vitro Assays for Deeper Mechanistic Understanding

To fully comprehend the therapeutic potential of this compound, it is essential to move beyond preliminary cytotoxicity screenings (e.g., MTT assays) and employ a suite of advanced in vitro assays. These techniques can provide detailed insights into the compound's mechanism of action, target engagement, and effects on cellular pathways.

Future mechanistic studies should include:

Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm direct binding of the compound to its intracellular targets in a cellular context.

Enzymatic Assays: For identified targets like kinases or proteases, detailed enzymatic assays are necessary to determine inhibitory constants (IC50, Ki) and the mode of inhibition. mdpi.com

Cell Cycle and Apoptosis Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at specific phases (e.g., G2/M) or triggers programmed cell death (apoptosis). researchgate.net Further assays for key apoptosis markers like caspases can confirm the apoptotic pathway involved. nih.gov

High-Content Screening (HCS): HCS platforms can simultaneously assess multiple cellular parameters (e.g., cytotoxicity, apoptosis induction, mitochondrial health, cytoskeletal changes) in response to compound treatment, providing a comprehensive cellular fingerprint of its activity.

Omics Technologies: Transcriptomic (e.g., RNA-seq) and proteomic analyses can offer an unbiased, system-wide view of the cellular pathways modulated by the compound, helping to identify both on-target and potential off-target effects.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Isatin Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process by accelerating the identification and optimization of new therapeutic agents. ijirt.orgjddtonline.info These computational tools can be powerfully applied to the future development of this compound and other isatin derivatives.

Key applications of AI/ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel molecular targets for isatin compounds. pnrjournal.com

Virtual Screening and Lead Optimization: ML models can screen massive virtual libraries of isatin analogues to predict their binding affinity for specific targets, prioritizing the most promising candidates for synthesis and testing. pnrjournal.commdpi.com

De Novo Drug Design: Generative AI models can design entirely new isatin-based molecules with optimized properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

ADMET Prediction: AI tools can predict the pharmacokinetic and toxicity properties of newly designed analogues, reducing the likelihood of late-stage failures in the drug development pipeline. jddtonline.infospringernature.com

Quantitative Structure-Activity Relationship (QSAR): Advanced 3D-QSAR methods can build predictive models that correlate the structural features of isatin derivatives with their biological activity, guiding the rational design of more potent compounds.

Q & A

Q. Table 1. Key Thermodynamic Data for 1H-Indole-2,3-dione (Parent Compound)

PropertyValue (kJ/mol)MethodReference
Enthalpy of Formation (ΔfH°solid)-268.2 ± 3.8Combustion calorimetry
Enthalpy of Combustion (ΔcH°solid)-3594.5 ± 3.8Combustion calorimetry

Q. Table 2. Synthetic Yields for Derivatives

DerivativeYield (%)Purification MethodReference
Sulfonamide-pyrrolidine analog83Silica gel (ether)
Bromoethoxy-benzyl analog69Hexane/ether (1:3)
3-Formyl-indole-thiazolone conjugate74DMF/acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.